"synthesis and characterization of 3-bromo-6-methyl-9-phenyl-9H-carbazole"
"synthesis and characterization of 3-bromo-6-methyl-9-phenyl-9H-carbazole"
An In-Depth Technical Guide to the Synthesis and Characterization of 3-bromo-6-methyl-9-phenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-bromo-6-methyl-9-phenyl-9H-carbazole, a functionalized carbazole derivative with significant potential in the fields of organic electronics and medicinal chemistry. Carbazoles are a critical class of nitrogen-containing heterocycles, valued for their excellent hole-transporting properties, high thermal stability, and tunable photophysical characteristics.[1][2] The strategic introduction of bromo, methyl, and phenyl substituents onto the carbazole scaffold allows for fine-tuning of its electronic and steric properties, making it a promising candidate for applications in Organic Light-Emitting Diodes (OLEDs), solar cells, and as a key intermediate in the synthesis of complex organic molecules.[1] This guide details a plausible and efficient synthetic pathway, comprehensive characterization methodologies, and the underlying scientific principles, providing researchers with the necessary information to produce and verify this valuable compound.
Introduction: The Significance of Functionalized Carbazoles
Carbazole and its derivatives are at the forefront of materials science and drug discovery.[2] Their rigid, planar structure and electron-rich nature facilitate efficient charge transport, a crucial property for the development of high-performance organic electronic devices.[1] The nitrogen atom in the carbazole ring offers a convenient site for substitution, allowing for the introduction of various functional groups to modulate the molecule's properties.[2]
The target molecule, 3-bromo-6-methyl-9-phenyl-9H-carbazole, incorporates three key functional groups that each play a distinct role:
-
The Phenyl Group at the 9-position: This bulky group enhances the thermal and morphological stability of the molecule and can influence its solubility and electronic properties.
-
The Bromo Group at the 3-position: The bromine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the construction of more complex molecular architectures. Its electron-withdrawing nature also impacts the electronic properties of the carbazole core.
-
The Methyl Group at the 6-position: This electron-donating group can subtly modify the electronic properties of the carbazole ring system and influence its solubility and solid-state packing.
This guide will provide a detailed protocol for a two-step synthesis of 3-bromo-6-methyl-9-phenyl-9H-carbazole, starting from commercially available 4-methyl-9H-carbazole.
Synthetic Strategy and Experimental Protocols
The synthesis of 3-bromo-6-methyl-9-phenyl-9H-carbazole is most effectively achieved through a two-step process:
-
Electrophilic Bromination: Selective bromination of 6-methyl-9H-carbazole at the 3-position to yield 3-bromo-6-methyl-9H-carbazole.
-
N-Arylation: Copper-catalyzed Ullmann condensation of 3-bromo-6-methyl-9H-carbazole with iodobenzene to introduce the phenyl group at the 9-position.
Synthesis of the Intermediate: 3-bromo-6-methyl-9H-carbazole
The first step involves the regioselective bromination of 6-methyl-9H-carbazole. The use of N-bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a well-established method for the bromination of carbazoles.[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism, with the carbazole ring being sufficiently activated for the reaction to occur under mild conditions.
-
Materials:
-
6-methyl-9H-carbazole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 6-methyl-9H-carbazole (1 equivalent) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NBS (1 equivalent) in DMF dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of cold deionized water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with deionized water.
-
Recrystallize the crude product from ethanol to obtain pure 3-bromo-6-methyl-9H-carbazole as a solid.
-
Synthesis of the Final Product: 3-bromo-6-methyl-9-phenyl-9H-carbazole
The final step is the N-arylation of the 3-bromo-6-methyl-9H-carbazole intermediate. The Ullmann condensation is a classic and reliable method for forming C-N bonds, involving a copper catalyst.[5][6] This reaction typically requires a copper(I) salt, a base, and a high-boiling polar solvent. The use of a ligand, such as 1,10-phenanthroline, can often accelerate the reaction and allow for milder reaction conditions.[7]
-
Materials:
-
3-bromo-6-methyl-9H-carbazole
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
1,10-Phenanthroline (optional ligand)
-
Toluene or DMF
-
Dichloromethane
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
-
-
Procedure:
-
To a dry Schlenk flask, add 3-bromo-6-methyl-9H-carbazole (1 equivalent), iodobenzene (1.2 equivalents), CuI (0.1 equivalents), K₂CO₃ (2 equivalents), and 1,10-phenanthroline (0.2 equivalents, if used).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous toluene or DMF via syringe.
-
Heat the reaction mixture to reflux (typically 110-150 °C) and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite to remove insoluble salts.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrates and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 3-bromo-6-methyl-9-phenyl-9H-carbazole.
-
Synthetic Workflow Diagram
Caption: Synthetic workflow for 3-bromo-6-methyl-9-phenyl-9H-carbazole.
Characterization of 3-bromo-6-methyl-9-phenyl-9H-carbazole
Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended.
Expected Analytical Data
The following table summarizes the expected characterization data for 3-bromo-6-methyl-9-phenyl-9H-carbazole based on its structure and data from analogous compounds.[8][9]
| Technique | Expected Observations |
| Molecular Formula | C₁₉H₁₄BrN |
| Molecular Weight | 336.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 100-150 °C |
| ¹H NMR | Aromatic protons (carbazole and phenyl): δ 7.0-8.5 ppm; Methyl protons: δ ~2.5 ppm |
| ¹³C NMR | Aromatic carbons: δ 110-145 ppm; Methyl carbon: δ ~21 ppm |
| Mass Spectrometry (MS) | [M]⁺ and [M+2]⁺ peaks in a ~1:1 ratio, characteristic of a monobrominated compound. Expected m/z: 335 and 337. |
| FT-IR | C-H stretching (aromatic): ~3050 cm⁻¹; C-H stretching (aliphatic): ~2920 cm⁻¹; C=C stretching (aromatic): ~1600, 1480 cm⁻¹; C-N stretching: ~1330 cm⁻¹; C-Br stretching: ~650 cm⁻¹ |
Interpretation of Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region corresponding to the protons on the carbazole and phenyl rings. The integration of these signals should correspond to the number of protons on each ring. A singlet corresponding to the three methyl protons should be observed in the upfield region.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display a number of signals in the aromatic region for the carbazole and phenyl carbons. The carbon attached to the bromine atom will be shifted downfield. A single signal in the aliphatic region will correspond to the methyl carbon.
-
Mass Spectrometry: The mass spectrum provides the molecular weight of the compound. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in nearly equal abundance) will result in two molecular ion peaks of similar intensity, separated by 2 m/z units, which is a definitive characteristic of a monobrominated compound.[10]
-
FT-IR Spectroscopy: The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. The aromatic C-H and C=C stretching vibrations, along with the aliphatic C-H stretching of the methyl group, will be prominent. The C-N and C-Br stretching vibrations will also be observable.[11]
Characterization Workflow Diagram
Caption: Workflow for the characterization of 3-bromo-6-methyl-9-phenyl-9H-carbazole.
Safety and Handling
-
Carbazole derivatives: Can be harmful if swallowed or inhaled and may cause skin and eye irritation.[12]
-
N-Bromosuccinimide (NBS): Is a corrosive and lachrymatory substance.
-
Solvents (DMF, Toluene, Dichloromethane): Are flammable and have associated health risks.
-
Copper(I) iodide: Is harmful if swallowed.
It is imperative to handle all chemicals in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This technical guide has outlined a reliable and well-documented synthetic route for the preparation of 3-bromo-6-methyl-9-phenyl-9H-carbazole. The provided experimental protocols are based on established chemical transformations and offer a clear pathway for the synthesis of this valuable compound. The detailed characterization plan ensures the identity and purity of the final product can be rigorously confirmed. As the demand for advanced organic materials and complex molecular scaffolds continues to grow, this guide serves as a valuable resource for researchers in organic synthesis, materials science, and drug discovery.
References
- Google Patents. (n.d.). Preparation method of N-phenyl-3-bromocarbazole.
-
PubChem. (n.d.). 3-Bromo-9-phenylcarbazole. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
- Chiu, H.-T., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(3), 331-337.
-
Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Retrieved February 27, 2026, from [Link]
- Google Patents. (n.d.). The preparation method of N-phenyl-3-bromine carbazole.
- ACS Publications. (2000).
-
PubChem. (n.d.). 4-Bromo-2-iodo-1-methylbenzene. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole. Retrieved February 27, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). Scope of N-arylation of carbazole with different iodobenzenes. Retrieved February 27, 2026, from [Link]
- MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
-
ResearchGate. (n.d.). 9-Benzyl-3-bromo-9H-carbazole. Retrieved February 27, 2026, from [Link]
- Beilstein Journals. (2020). Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic.
-
NIST. (n.d.). 9H-Carbazole, 9-methyl-. National Institute of Standards and Technology. Retrieved February 27, 2026, from [Link]
-
PubMed. (2002). Facile synthesis of 9-substituted 9-deazapurines as potential purine nucleoside phosphorylase inhibitors. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2021). Can anyone help me regarding N-alkylation of 3-bromo carbazole? Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-bromo- and 4-iodo-N-methylpyridinium salts. Retrieved February 27, 2026, from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved February 27, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
ResearchGate. (n.d.). FTIR spectra of 3,6-di-tert-butyl-9-(2-chloroethyl)-9H-carbazole. Retrieved February 27, 2026, from [Link]
-
Dalton Transactions. (n.d.). The mechanism of the modified Ullmann reaction. The Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]
-
SciSpace. (n.d.). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Retrieved February 27, 2026, from [Link]
-
PubChem. (n.d.). 3-bromo-9-methyl-9H-carbazole. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
- MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules.
- The Royal Society of Chemistry. (n.d.). Highly Uniform Supramolecular Nano-Film Derived From Carbazole-containing Perylene Diimide Via Surface-supported Self-assembly.
-
Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 27, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-bromo-1-iodo-4-methoxybenzene synthesis - chemicalbook [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. scispace.com [scispace.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. CN102827065B - The preparation method of N-phenyl-3-bromine carbazole - Google Patents [patents.google.com]
- 8. 1221237-81-5|3-Bromo-6-methyl-9-phenyl-9H-carbazole|BLD Pharm [bldpharm.com]
- 9. 3-bromo-9-methyl-9H-carbazole | C13H10BrN | CID 2729031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 3-Bromo-9-phenylcarbazole | C18H12BrN | CID 18942624 - PubChem [pubchem.ncbi.nlm.nih.gov]
